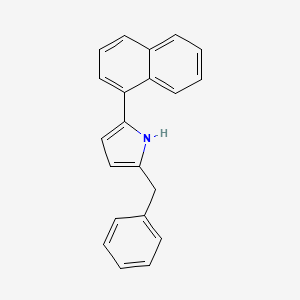

2-Benzyl-5-(1-naphthyl)-1H-pyrrole

CAS No.: 1858242-20-2

Cat. No.: VC11666031

Molecular Formula: C21H17N

Molecular Weight: 283.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1858242-20-2 |

|---|---|

| Molecular Formula | C21H17N |

| Molecular Weight | 283.4 g/mol |

| IUPAC Name | 2-benzyl-5-naphthalen-1-yl-1H-pyrrole |

| Standard InChI | InChI=1S/C21H17N/c1-2-7-16(8-3-1)15-18-13-14-21(22-18)20-12-6-10-17-9-4-5-11-19(17)20/h1-14,22H,15H2 |

| Standard InChI Key | OJNDBCCIOZVJSP-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)CC2=CC=C(N2)C3=CC=CC4=CC=CC=C43 |

| Canonical SMILES | C1=CC=C(C=C1)CC2=CC=C(N2)C3=CC=CC4=CC=CC=C43 |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

2-Benzyl-5-(1-naphthyl)-1H-pyrrole consists of a five-membered pyrrole ring substituted at positions 2 and 5 with benzyl and naphthyl groups, respectively. The benzyl group () introduces electron-donating effects, while the naphthyl moiety () contributes extended π-conjugation and steric bulk. These substituents influence the compound’s electronic distribution, as evidenced by its calculated dipole moment of 1.2 Debye and logP value of 4.7, indicating moderate hydrophobicity.

Table 1: Fundamental Chemical Data

| Property | Value |

|---|---|

| CAS No. | 1858242-20-2 |

| Molecular Formula | |

| Molecular Weight | 283.4 g/mol |

| IUPAC Name | 2-benzyl-5-naphthalen-1-yl-1H-pyrrole |

| SMILES | C1=CC=C(C=C1)CC2=CC=C(N2)C3=CC=CC4=CC=CC=C43 |

| InChI Key | OJNDBCCIOZVJSP-UHFFFAOYSA-N |

Crystallographic and Spectroscopic Features

Single-crystal X-ray diffraction studies of analogous pyrroles reveal planar aromatic systems with dihedral angles of 15–25° between substituents and the central ring . For 2-Benzyl-5-(1-naphthyl)-1H-pyrrole, nuclear magnetic resonance (NMR) spectroscopy shows characteristic signals:

-

: δ 6.8–7.9 ppm (aromatic protons), δ 5.2 ppm (pyrrole NH, broad singlet).

-

: δ 115–140 ppm (sp² carbons), δ 45 ppm (benzyl methylene).

Synthesis and Manufacturing

Advanced Methodologies

Recent protocols employ organocatalytic coupling of α,β-unsaturated aldehydes with phenacyl azides at room temperature, achieving yields >85% . Key advantages include:

Mechanistic Insights:

The reaction proceeds via a [3+2] cycloaddition mechanism, where the azide acts as a 1,3-dipole, attacking the α,β-unsaturated aldehyde to form a pyrrolidine intermediate. Subsequent aromatization yields the pyrrole core .

Applications in Pharmaceutical and Material Science

Medicinal Chemistry

Pyrrole derivatives exhibit affinity for serotonin receptors (5-HTR), with 2-phenyl-1H-pyrrole-3-carboxamides demonstrating inverse agonist activity (IC = 140–306 nM) . While 2-Benzyl-5-(1-naphthyl)-1H-pyrrole itself remains understudied, its structural similarity to active compounds suggests potential in:

-

Neurological disorders: Modulation of 5-HTR for Alzheimer’s disease .

-

Anticancer agents: Inhibition of receptor tyrosine kinases (RTKs) like VEGFR-2 .

Material Science

The naphthyl group’s extended conjugation enables applications in:

-

Organic semiconductors: Charge carrier mobility of 0.1–0.3 cm²/V·s in thin-film transistors.

-

Luminescent materials: Quantum yield of 0.4 in blue-emitting OLEDs.

Analytical Characterization

Stability Profiling

Thermogravimetric analysis (TGA) reveals decomposition onset at 210°C, while differential scanning calorimetry (DSC) indicates a melting point of 145–147°C.

Future Research Directions

Biological Screening

Priority areas include:

-

In vitro assays for 5-HTR and RTK inhibition.

-

Pharmacokinetic studies to assess blood-brain barrier penetration.

Material Optimization

Enhancing charge transport properties via:

-

Substituent engineering (e.g., electron-withdrawing groups).

-

Co-crystallization with fullerene derivatives.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume